[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazole ring, a piperazine ring, and substituted phenyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the piperazine moiety via nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like copper sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but contains a thiazole ring instead of a triazole ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine and triazole moiety but with different substituents.
Uniqueness
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClFN5O |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21ClFN5O/c1-14-3-6-18(13-19(14)22)28-15(2)20(24-25-28)21(29)27-11-9-26(10-12-27)17-7-4-16(23)5-8-17/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
LPZCIGZMILXDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C)Cl |
Origin of Product |
United States |
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